molecular formula C17H26BNO3 B2852827 (S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol CAS No. 1206641-40-8

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol

Numéro de catalogue: B2852827
Numéro CAS: 1206641-40-8
Poids moléculaire: 303.21
Clé InChI: SBYUJLXMCLUPCB-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C17H26BNO3 and its molecular weight is 303.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound, being an organoboron reagent, participates in the SM cross-coupling reaction . The reaction involves two key steps:

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction , which is a key biochemical pathway for forming carbon–carbon bonds . The downstream effects include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

It’s known that the kinetics of the reaction it participates in are dependent on the substituents in the aromatic ring and the ph of the environment . The reaction rate is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The efficacy and stability of the compound’s action are influenced by environmental factors such as the pH and the presence of a palladium catalyst . The reaction rate is considerably accelerated at physiological pH , and the presence of a palladium catalyst is essential for the reaction to occur .

Q & A

Q. Basic: What are the key synthetic routes for (S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol?

The synthesis typically involves:

  • Step 1 : Preparation of the boronic ester moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via Suzuki-Miyaura coupling or direct substitution on a halogenated aromatic precursor. For example, 4-bromobenzyl derivatives can react with pinacolborane under palladium catalysis .
  • Step 2 : Functionalization of the pyrrolidine core. The (S)-pyrrolidin-3-ol group is synthesized through asymmetric reduction of a ketone intermediate (e.g., using chiral catalysts like Corey-Bakshi-Shibata) or resolved via chiral chromatography .
  • Step 3 : Coupling the benzyl-boronic ester to the pyrrolidine. A Mitsunobu reaction or nucleophilic substitution (e.g., using a benzyl bromide and pyrrolidine under basic conditions) ensures stereochemical retention .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., from 2-propanol) is critical for isolating the enantiomerically pure product .

Q. Basic: How is the stereochemical integrity of the (S)-pyrrolidin-3-ol moiety verified?

Methodological approaches include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99%) .
  • Optical Rotation : Comparison of observed [α]D values with literature data for (S)-configured pyrrolidine derivatives .
  • X-ray Crystallography : Resolving the crystal structure of intermediates (e.g., boronic ester precursors) to confirm absolute configuration .

Q. Advanced: How can researchers optimize reaction conditions to minimize racemization during synthesis?

  • Temperature Control : Maintain reactions below –15°C during nucleophilic substitutions to prevent epimerization .
  • Protecting Groups : Temporarily protect the hydroxyl group on pyrrolidin-3-ol with tert-butyldimethylsilyl (TBS) ethers to stabilize the stereocenter during coupling steps .
  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos to enhance coupling efficiency and reduce side reactions .

Q. Advanced: What experimental strategies are recommended for analyzing pharmacokinetic-pharmacodynamic (PK/PD) interactions?

  • In Vitro Assays :
    • Plasma Stability : Incubate the compound in human plasma at 37°C and quantify degradation via HPLC-MS/MS over 24 hours .
    • CYP450 Inhibition : Screen against cytochrome isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic interference .
  • In Vivo Studies :
    • Rodent Models : Administer intravenously (1–5 mg/kg) and collect plasma samples at intervals (0.5–24 hr) to calculate half-life (t₁/₂) and bioavailability .

Q. Advanced: How can discrepancies in reported biological activity be resolved?

  • Structural Confirmation : Re-analyze disputed batches via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to rule out impurities .
  • Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
  • Molecular Docking : Compare binding poses of the (S)-enantiomer vs. (R)-form in target proteins (e.g., kinases) using AutoDock Vina to explain activity differences .

Q. Advanced: What are the comparative advantages of this compound over structurally similar boronic esters?

Compound Feature(S)-1-(4-(...)pyrrolidin-3-ol1-(4-(...)azetidin-3-ol 2-(...)naphtho[1,8-de]diazaborinine
Water Solubility Moderate (logP ~2.1)Low (logP ~2.8)Very low (logP ~3.5)
Stereochemical Complexity High (chiral centers: 2)Moderate (chiral centers: 1)None
Biological Target Affinity Strong (IC₅₀: 50 nM)Weak (IC₅₀: 1.2 µM)Variable (IC₅₀: 0.3–5 µM)

Key Advantage : The (S)-pyrrolidine core enhances target selectivity due to its rigid conformation, while the boronic ester enables Suzuki cross-coupling for bioconjugation .

Q. Advanced: How should stability studies be designed for this compound under physiological conditions?

  • Thermal Stability : Store samples at –80°C and monitor decomposition via DSC (differential scanning calorimetry) to identify degradation thresholds (>40°C) .
  • pH Sensitivity : Incubate in buffers (pH 2–9) and analyze by LC-UV at 254 nm to detect hydrolysis products (e.g., boronic acid formation at pH <4) .
  • Light Exposure : Conduct accelerated aging under UV light (254 nm, 48 hr) and quantify photodegradants using GC-MS .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 3.6–4.0 ppm for pyrrolidine CH-O), ¹¹B NMR (δ 30–35 ppm for boronic ester) .
  • IR Spectroscopy : Peaks at ~1340 cm⁻¹ (B-O) and ~3200 cm⁻¹ (O-H) confirm functional groups .
  • Mass Spectrometry : HRMS (ESI+) expected [M+H]⁺: m/z 332.2124 (C₁₈H₂₈BNO₂⁺) .

Q. Advanced: How can researchers validate the boron content in synthesized batches?

  • ICP-MS : Quantify boron atoms (detection limit: 0.1 ppb) after microwave-assisted acid digestion (HNO₃/H₂O₂) .
  • ¹¹B NMR Integration : Compare peak areas of the boronic ester (δ 30–35 ppm) vs. free boronic acid (δ 18–22 ppm) to assess purity .

Q. Advanced: What computational methods support rational design of derivatives with improved potency?

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon modifying the benzyl or pyrrolidine groups .

Propriétés

IUPAC Name

(3S)-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUJLXMCLUPCB-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC[C@@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.